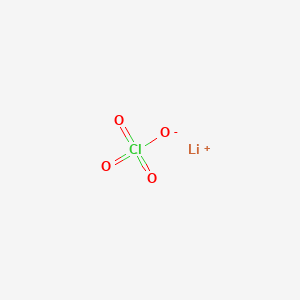

lithium;perchlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium perchlorate is an inorganic compound with the chemical formula LiClO₄. This white or colorless crystalline salt is known for its high solubility in many solvents. It exists in both anhydrous form and as a trihydrate. Lithium perchlorate is noteworthy for its use in various applications, including as an oxidizer in solid rocket propellants and as an electrolyte in lithium-ion batteries .

准备方法

Lithium perchlorate can be prepared through several methods:

Neutralization Method: This involves reacting lithium carbonate or lithium hydroxide monohydrate with perchloric acid or ammonium perchlorate in pure water. The solution is then evaporated, concentrated, cooled, and crystallized to obtain lithium perchlorate trihydrate.

Double Decomposition Method: Sodium perchlorate and lithium chloride are added to an aqueous solution and heated to 50°C to perform a double decomposition reaction. Sodium chloride by-products are removed by low-temperature selective crystallization, and lithium perchlorate crystals are obtained by crystallization at 0°C.

Electrolytic Method: Lithium perchlorate can also be prepared by electrolyzing a lithium chlorate aqueous solution at 200 mA/cm² at temperatures above 20°C.

化学反应分析

Lithium perchlorate undergoes several types of chemical reactions:

科学研究应用

Inorganic Chemistry

Oxygen Source in Chemical Reactions

Lithium perchlorate serves as a significant source of oxygen in chemical oxygen generators. It decomposes at approximately 400 °C to produce lithium chloride and oxygen:

This reaction releases over 60% of its mass as oxygen, making it one of the most effective perchlorate salts in terms of oxygen yield per weight and volume .

Use in Rocket Propellants

In the realm of aerospace applications, lithium perchlorate is utilized as an oxidizer in experimental solid rocket propellants. Its high oxygen-to-volume ratio makes it advantageous for enhancing combustion efficiency and performance in pyrotechnic compositions .

Organic Chemistry

Reactions in Diethyl Ether

Lithium perchlorate is frequently employed as a Lewis acid catalyst in organic synthesis, particularly in reactions conducted in diethyl ether. It enhances the rate of pericyclic reactions, such as the Diels–Alder reaction, by stabilizing transition states through weak interactions with reactants .

Battery Technology

Electrolyte in Lithium-Ion Batteries

Lithium perchlorate is commonly used as an electrolyte salt in lithium-ion batteries due to its superior properties compared to alternatives like lithium hexafluorophosphate. Key advantages include:

- High electrical conductivity

- Excellent anodic stability

- Low impedance

However, its strong oxidizing nature can lead to reactivity issues at elevated temperatures or high current loads, which poses safety concerns for industrial applications .

Table 1: Comparison of Electrolyte Salts in Lithium-Ion Batteries

| Property | Lithium Perchlorate | Lithium Hexafluorophosphate | Lithium Tetrafluoroborate |

|---|---|---|---|

| Conductivity | High | Moderate | Moderate |

| Anodic Stability | Excellent | Good | Fair |

| Safety Concerns | High | Moderate | Low |

Biochemistry

Chaotropic Agent

In biochemistry, concentrated solutions of lithium perchlorate (4.5 mol/L) are utilized as chaotropic agents to denature proteins. This property is beneficial for studying protein folding and interactions, as it disrupts stabilizing interactions within protein structures .

Case Studies

Case Study 1: Lithium Perchlorate in Battery Development

Recent studies have demonstrated that incorporating lithium perchlorate into ether-based electrolytes can prevent dendritic growth during lithium metal reactions, thereby enhancing battery life and safety. This application has shown promising results in extending the operational lifespan of lithium batteries while maintaining high performance .

Case Study 2: Organic Synthesis Acceleration

Research has indicated that using lithium perchlorate as a catalyst significantly accelerates the Diels–Alder reaction rates compared to traditional methods. This acceleration can be attributed to the compound's ability to stabilize charged intermediates, thus facilitating faster reaction kinetics .

作用机制

The mechanism by which lithium perchlorate exerts its effects is primarily through its strong oxidizing properties. In chemical reactions, the lithium ion acts as a Lewis acid, binding to Lewis basic sites on reactants, thereby accelerating reactions. In biological systems, its chaotropic properties disrupt the hydrogen bonding network of water, leading to protein denaturation .

相似化合物的比较

Lithium perchlorate is often compared with other lithium salts such as lithium chloride, lithium hypochlorite, and lithium chlorate. It is chosen over these alternatives in specific applications due to its superior electrical impedance, conductivity, hygroscopicity, and anodic stability properties . its strong oxidizing properties can be a disadvantage in some applications, making it less suitable for use in high-temperature or high-current conditions .

Similar Compounds

- Lithium chloride

- Lithium hypochlorite

- Lithium chlorate

- Sodium perchlorate

- Potassium perchlorate

- Rubidium perchlorate

属性

IUPAC Name |

lithium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCFAGZWMAWTNR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClLiO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。